1-(2,2-Diethoxyethoxy)-3-methylbenzene
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Overview
Description
1-(2,2-Diethoxyethoxy)-3-methylbenzene is an organic compound with the molecular formula C12H18O3 It is a derivative of benzene, where the benzene ring is substituted with a 2,2-diethoxyethoxy group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,2-Diethoxyethoxy)-3-methylbenzene can be synthesized through a multi-step process involving the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of 3-methylphenol with 2,2-diethoxyethanol in the presence of an acid catalyst. The reaction typically proceeds as follows:
Step 1: Preparation of 2,2-diethoxyethanol by reacting ethanol with acetaldehyde in the presence of an acid catalyst.
Step 2: Alkylation of 3-methylphenol with 2,2-diethoxyethanol in the presence of an acid catalyst to form this compound.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-(2,2-Diethoxyethoxy)-3-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
1-(2,2-Diethoxyethoxy)-3-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,2-Diethoxyethoxy)-3-methylbenzene depends on its interactions with molecular targets. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparison with Similar Compounds
1-(2,2-Diethoxyethoxy)benzene: Similar structure but lacks the methyl group.
2-(2,2-Diethoxyethoxy)toluene: Similar structure with the ethoxy group attached to the second position of the benzene ring.
2,2-Dimethoxypropane: A related compound with similar functional groups but different overall structure.
Uniqueness: 1-(2,2-Diethoxyethoxy)-3-methylbenzene is unique due to the presence of both the 2,2-diethoxyethoxy group and the methyl group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-(2,2-diethoxyethoxy)-3-methylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O3/c1-4-14-13(15-5-2)10-16-12-8-6-7-11(3)9-12/h6-9,13H,4-5,10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZYXJNYOHASEQX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(COC1=CC=CC(=C1)C)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10506048 |
Source
|
Record name | 1-(2,2-Diethoxyethoxy)-3-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10506048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58042-45-8 |
Source
|
Record name | 1-(2,2-Diethoxyethoxy)-3-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10506048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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